Deutetrabenazine metabolite M4, also known as monohydroxy SD-809, is a minor active metabolite derived from deutetrabenazine, which is a deuterated form of tetrabenazine. Deutetrabenazine is primarily used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia. The pharmacokinetic profile of deutetrabenazine has been enhanced through deuteration, which slows the metabolism of its active metabolites, leading to improved therapeutic outcomes and reduced dosing frequency compared to its predecessor, tetrabenazine. M4 constitutes approximately 5.1% to 6.6% of total drug-related material in plasma after administration of deutetrabenazine .
M4 is classified as a minor metabolite of deutetrabenazine, which itself is classified as a central nervous system agent and a vesicular monoamine transporter 2 inhibitor. The primary source of information regarding M4 comes from pharmacokinetic studies that assess its formation and activity following the administration of deutetrabenazine. The metabolic pathway of deutetrabenazine closely mirrors that of tetrabenazine, with no new metabolites formed beyond those already identified in the metabolism of tetrabenazine .
The synthesis of deutetrabenazine involves the strategic substitution of hydrogen atoms in tetrabenazine with deuterium atoms. This process enhances the stability and pharmacokinetic properties of the drug. Specifically, two O-linked methyl groups in tetrabenazine are replaced by trideuteromethyl groups, resulting in a slower metabolic conversion to the active metabolites α-dihydrotetrabenazine and β-dihydrotetrabenazine . The synthesis can be summarized as follows:
The molecular structure of M4 (monohydroxy SD-809) can be characterized by its functional groups and stereochemistry derived from its parent compound. The structural formula includes hydroxyl functional groups resulting from hydroxylation during metabolic processes. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the presence and arrangement of atoms within the molecule .
M4 is primarily formed through the metabolic hydroxylation of deutetrabenazine via cytochrome P450 enzymes, specifically CYP2D6. The reaction pathway involves:
These reactions are crucial for understanding the pharmacokinetics and dynamics of M4 in clinical settings .
The mechanism through which M4 exerts its pharmacological effects is primarily linked to its role as an inhibitor of vesicular monoamine transporter 2. This inhibition leads to reduced monoamine uptake into presynaptic neurons, thereby modulating neurotransmitter levels in the synaptic cleft. This action is significant for managing symptoms associated with movement disorders such as Huntington's disease .
M4 possesses distinct physical and chemical properties that influence its behavior in biological systems:
Analytical methods such as liquid chromatography coupled with tandem mass spectrometry have been employed to assess these properties accurately .
M4's primary application lies within clinical pharmacology as part of the therapeutic regimen for managing chorea associated with Huntington's disease and tardive dyskinesia. Its role as a minor metabolite enhances the efficacy and safety profile of deutetrabenazine, making it a valuable component in treatment strategies aimed at improving patient outcomes.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: